
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide, also known as FMPEB, is a chemical compound that has been widely used in scientific research. It belongs to the family of photoactivatable compounds, which can be activated by light to induce specific biological responses.
作用機序
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide acts as a photoactivatable crosslinker, which means that it can covalently link two molecules together upon activation by light. It contains a ketone group that can undergo a photochemical reaction to form a highly reactive species that can react with nearby nucleophiles, such as amino or thiol groups. This reaction leads to the formation of a covalent bond between the two molecules, which can be used to study protein-protein interactions or to immobilize proteins onto surfaces.
Biochemical and Physiological Effects
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide has been shown to have various biochemical and physiological effects depending on the system being studied. For example, it has been used to induce neurotransmitter release in neurons, to activate ion channels in muscle cells, and to crosslink proteins in vitro. Its effects are highly dependent on the wavelength and intensity of the light used to activate it, as well as the concentration and localization of the compound.
実験室実験の利点と制限
The main advantage of 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide is its high spatial and temporal resolution, which allows researchers to precisely control the location and duration of its action. This is particularly useful for studying complex biological processes that involve multiple components and interactions. However, 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide also has some limitations, including its potential toxicity, the need for specialized equipment and expertise to use it, and the difficulty of interpreting the results obtained due to the complexity of the system being studied.
将来の方向性
There are many potential future directions for 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide research. One area of interest is the development of new photoactivatable compounds with improved properties, such as higher efficiency, lower toxicity, and broader applicability. Another area of interest is the application of 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide in vivo, which would require the development of new delivery methods and imaging techniques. Finally, 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide could be used to study complex biological systems, such as neuronal circuits or protein networks, to gain a better understanding of their function and regulation.
Conclusion
In conclusion, 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide is a photoactivatable compound that has been widely used in scientific research to study various biological processes. Its high spatial and temporal resolution makes it a powerful tool for manipulating and controlling cellular activity. However, its potential toxicity and limitations should be taken into account when interpreting the results obtained. There are many potential future directions for 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide research, which could lead to new insights into the function and regulation of complex biological systems.
合成法
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide can be synthesized using a multi-step process that involves the reaction of 2-bromoacetophenone with 2-methylpyridine, followed by the reaction of the resulting intermediate with 9H-fluorene. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide has been extensively used in scientific research to study various biological processes, including neurotransmitter release, ion channel function, and protein-protein interactions. It has been used as a tool to manipulate and control cellular activity with high spatial and temporal resolution. 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide can be activated by light, which allows researchers to precisely control the location and duration of its action.
特性
IUPAC Name |
1-(9H-fluoren-2-yl)-2-(2-methylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO.BrH/c1-15-6-4-5-11-22(15)14-21(23)17-9-10-20-18(13-17)12-16-7-2-3-8-19(16)20;/h2-11,13H,12,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQPDMILGJECPY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2980270.png)

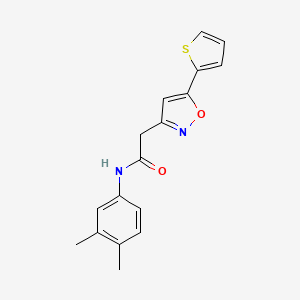
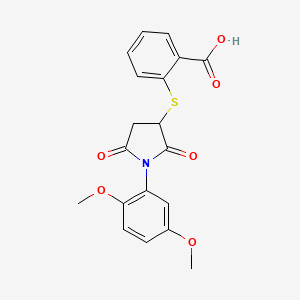
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
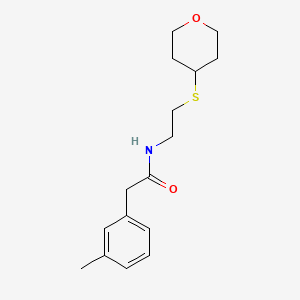
![2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)
![methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate](/img/structure/B2980279.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)
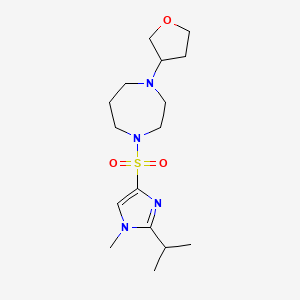
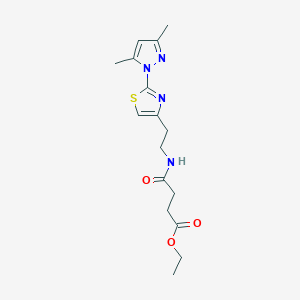
![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)